![molecular formula C9H14N4O2S B3152689 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- CAS No. 741712-36-7](/img/structure/B3152689.png)
5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-
Overview
Description
Scientific Research Applications
Synthesis and Development of Heterocyclic Compounds
Research on derivatives of 5-Pyrimidinecarboxamide has led to the synthesis of various novel heterocyclic compounds. These include benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, which have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Similarly, pyrimido[5,4-d]pyrimidine derivatives with mercapto groups have been developed, indicating the versatility of 5-Pyrimidinecarboxamide in synthesizing diverse chemical structures (Inukai et al., 1976).
Cytotoxicity and Anticancer Applications
Certain derivatives, like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antiviral Applications
Some derivatives of 5-Pyrimidinecarboxamide have been synthesized with potential antiviral activities. For instance, certain pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin have shown activity against viruses like human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).
Molluscicidal Properties
Research has also explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines derived from 5-Pyrimidinecarboxamide. These compounds have been found effective against snails that are intermediate hosts of schistosomiasis (El-bayouki et al., 1988).
Structural and Molecular Studies
There have been structural and molecular studies on derivatives like 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, which are isostructural and form hydrogen-bonded sheets, contributing to the understanding of the molecular properties of these compounds (Trilleras et al., 2009).
properties
IUPAC Name |
4-amino-2-ethylsulfanyl-N-methoxy-N-methylpyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-4-16-9-11-5-6(7(10)12-9)8(14)13(2)15-3/h5H,4H2,1-3H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSOAMHSVXPCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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